molecular formula C12H19N3O2 B1490606 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine CAS No. 1478519-70-8

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine

Cat. No. B1490606
CAS RN: 1478519-70-8
M. Wt: 237.3 g/mol
InChI Key: RSQDCCKTKKWLGW-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

Azetidines are four-membered heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Organic Synthesis

Azetidines, such as 1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine, play a crucial role in organic synthesis due to their ring strain and stability. They are used to introduce nitrogen-containing heterocycles, which are prevalent in many bioactive molecules .

Medicinal Chemistry

In medicinal chemistry, azetidines are valued for their potential as amino acid surrogates. They are incorporated into peptidomimetics, which mimic the structure of peptides and can disrupt or enhance protein-protein interactions in disease pathways .

Catalytic Processes

Azetidines are involved in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Their strained structure makes them reactive intermediates for catalysis, leading to the formation of complex molecules .

Drug Discovery

The unique reactivity of azetidines derived from their ring strain is exploited in drug discovery. They serve as motifs in the development of new pharmaceuticals, offering a platform for the synthesis of diverse medicinal compounds .

Polymerization

Azetidines have applications in polymerization, where they are used as monomers or co-monomers to create polymers with specific mechanical and chemical properties. Their incorporation into polymers can enhance durability and functionality .

Chiral Templates

Due to their chiral nature, azetidines are used as chiral templates in asymmetric synthesis. They help in the creation of enantiomerically pure compounds, which is vital for producing substances with specific optical activities .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

properties

IUPAC Name

[4-(azetidine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c16-11(9-1-2-9)14-3-5-15(6-4-14)12(17)10-7-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDCCKTKKWLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidine-3-carbonyl)-4-cyclopropanecarbonylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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